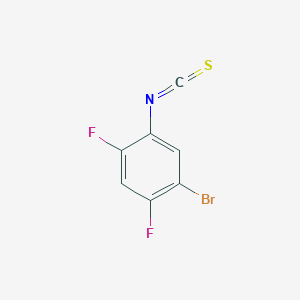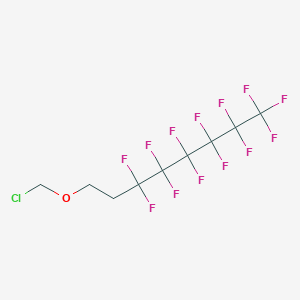
8-(Chloromethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Chloromethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is a fluorinated organic compound characterized by the presence of a chloromethoxy group attached to a highly fluorinated carbon chain. This compound is notable for its unique chemical properties, which include high thermal stability, resistance to chemical reactions, and low surface energy. These properties make it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Chloromethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane typically involves the chloromethylation of a fluorinated alcohol. The process can be carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4). The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 8-(Chloromethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane primarily undergoes substitution reactions due to the presence of the chloromethoxy group. It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) are commonly used.
Reaction Conditions: These reactions are typically carried out at elevated temperatures (50-100°C) to facilitate the substitution process.
Major Products: The major products of these reactions depend on the nucleophile used. For example, reaction with NaOH would yield a fluorinated alcohol, while reaction with an amine would produce a fluorinated amine derivative.
科学研究应用
8-(Chloromethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it a valuable intermediate in the development of novel materials with specific chemical and physical characteristics.
Biology: The compound’s resistance to degradation makes it useful in studying the interactions of fluorinated molecules with biological systems. It can be used to investigate the effects of fluorinated compounds on cell membranes and proteins.
Medicine: Research into fluorinated compounds has shown potential in drug development, particularly in enhancing the metabolic stability and bioavailability of pharmaceuticals.
Industry: The compound is used in the production of specialty coatings, lubricants, and surfactants due to its low surface energy and chemical inertness.
作用机制
The mechanism of action of 8-(Chloromethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is primarily related to its chemical structure. The highly fluorinated carbon chain imparts significant hydrophobicity and lipophilicity, allowing the compound to interact with lipid membranes and hydrophobic environments. The chloromethoxy group can undergo substitution reactions, enabling the compound to form covalent bonds with various nucleophiles. These interactions can affect the compound’s distribution, metabolism, and excretion in biological systems.
相似化合物的比较
8-(Bromomethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane: Similar in structure but with a bromine atom instead of chlorine. It exhibits similar chemical properties but may have different reactivity due to the difference in halogen size and electronegativity.
8-(Methoxymethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane: Contains a methoxymethoxy group instead of chloromethoxy. This compound is less reactive in nucleophilic substitution reactions due to the absence of a good leaving group.
Uniqueness: 8-(Chloromethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is unique due to the presence of the chloromethoxy group, which provides a reactive site for further chemical modifications. The high degree of fluorination imparts exceptional stability and resistance to chemical and thermal degradation, making it suitable for applications where durability is essential.
属性
分子式 |
C9H6ClF13O |
|---|---|
分子量 |
412.57 g/mol |
IUPAC 名称 |
8-(chloromethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane |
InChI |
InChI=1S/C9H6ClF13O/c10-3-24-2-1-4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)23/h1-3H2 |
InChI 键 |
RJTBQXPYYDQZNW-UHFFFAOYSA-N |
规范 SMILES |
C(COCCl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


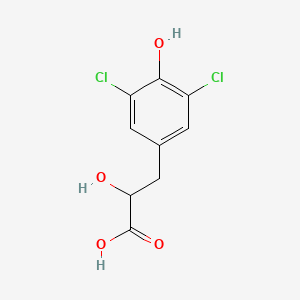
![3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B13685966.png)

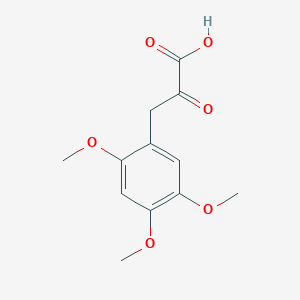

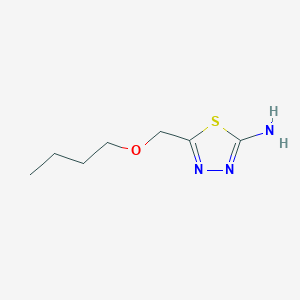
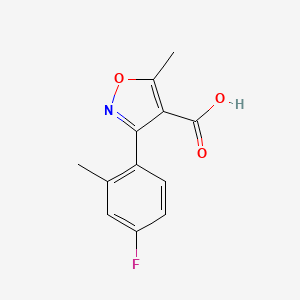

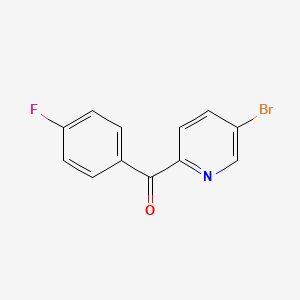
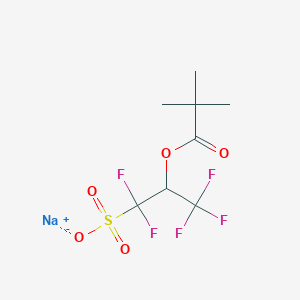


![1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13686034.png)
